Thunalbene

描述

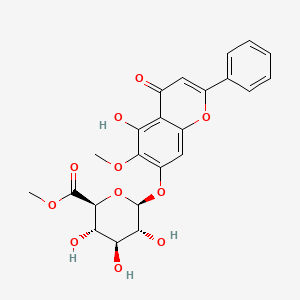

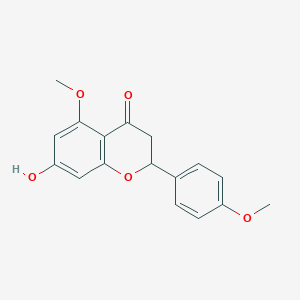

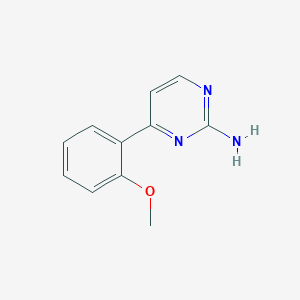

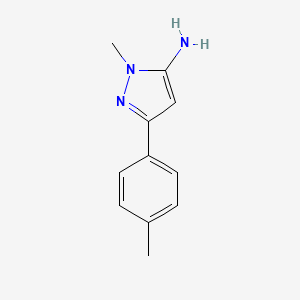

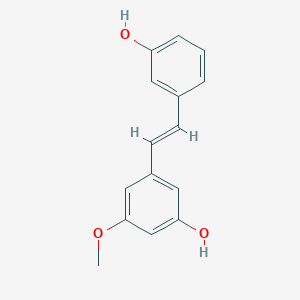

Thunalbene is an organic compound with the chemical formula C10H8, which is a molecule with aromatic properties . Its structure is similar to naphthalene, but because of its unique conjugated structure, it has special chemical properties .

Synthesis Analysis

Thunalbene is a stilbene derivative isolated from Thunia alba . It has been studied for its metabolism by human faecal microbiota . The metabolism of Thunalbene was observed to involve double bond reduction, dihydroxylation, and demethylation .Molecular Structure Analysis

Thunalbene has a molecular formula of C15H14O3 . Its structure is similar to naphthalene, but it has a unique conjugated structure that gives it special chemical properties .Physical And Chemical Properties Analysis

Thunalbene has a molar mass of 242.27 and appears as a powder . It is stored at a condition of 2-8℃ .科学研究应用

Anti-Cancerous Properties

Thunalbene has been found to possess anti-cancerous properties . This compound could potentially be used in the development of new cancer treatments, although more research is needed to fully understand its mechanisms and potential side effects.

Anti-Inflammatory Properties

Thunalbene also exhibits anti-inflammatory activities . This suggests that it could be used in the treatment of diseases and conditions characterized by inflammation, such as arthritis or inflammatory bowel disease.

Anti-Diabetic Properties

Research has shown that Thunalbene has anti-diabetic properties . This could make it a valuable tool in managing diabetes, possibly through the regulation of blood sugar levels.

Anti-Analgesic Activities

Thunalbene has been found to possess anti-analgesic activities . This suggests that it could potentially be used in pain management.

Antioxidant Properties

Thunalbene has been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Effects on Gut Microbiota

Thunalbene has been shown to have an effect on the composition of the gut microbiota . This could potentially have implications for digestive health and the treatment of gut-related disorders.

Therapeutic Benefits in Orchids

Thunalbene is found in Thunia orchids, which have been reported to possess tremendous therapeutic properties . The presence of Thunalbene in these orchids could contribute to their medicinal attributes.

作用机制

Target of Action

Thunalbene, a stilbene derivative isolated from Thunia alba , primarily targets the production of nitric oxide (NO) . Nitric oxide is a crucial inflammatory mediator, and its regulation plays a significant role in various physiological processes.

Mode of Action

Thunalbene exerts its effects by weakly inhibiting the production of nitric oxide . This interaction with nitric oxide production suggests that Thunalbene may have potential anti-inflammatory properties.

Biochemical Pathways

It’s known that thunalbene and other similar stilbenoids can be metabolically transformed by colon microbiota through processes such as double bond reduction, dihydroxylation, and demethylation .

Pharmacokinetics

It’s known that stilbenoids like thunalbene are intensively metabolically transformed by colon microbiota . These transformations can lead to the production of metabolites that might show different or stronger biological activity than their parent molecules .

Result of Action

Thunalbene’s weak inhibitory effect on nitric oxide production suggests that it may have anti-inflammatory properties . .

Action Environment

The action of Thunalbene can be influenced by the environment within the human gut. The gut microbiota plays a significant role in the metabolism of Thunalbene, affecting its bioavailability and efficacy . Furthermore, inter-individual differences in gut microbiota composition can lead to variations in the metabolism and effects of Thunalbene .

属性

IUPAC Name |

3-[(E)-2-(3-hydroxyphenyl)ethenyl]-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-15-9-12(8-14(17)10-15)6-5-11-3-2-4-13(16)7-11/h2-10,16-17H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANIIUGEHGLNHB-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C=CC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)O)/C=C/C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thunalbene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Thunalbene and where is it found?

A1: Thunalbene is a naturally occurring stilbenoid compound primarily found in certain orchid species, such as Thunia alba and Paphiopedilum exul [, ]. Stilbenoids are a class of phenolic compounds known for their diverse biological activities.

Q2: How does Thunalbene interact with human gut microbiota?

A3: Studies show that Thunalbene can modulate the composition of human gut microbiota []. Specifically, it has been observed to decrease the Firmicutes to Bacteroidetes ratio, reduce the abundance of Clostridium species, and impact the Lachnospiraceae family []. Interestingly, Thunalbene was also found to increase the relative abundance of Faecalibacterium prausnitzii []. These findings highlight the potential of Thunalbene to influence the gut microbiome, which plays a crucial role in human health.

Q3: How is Thunalbene metabolized in the human gut?

A4: In vitro studies using human fecal microbiota revealed that Thunalbene undergoes metabolic transformations including double bond reduction, dihydroxylation, and demethylation []. These processes demonstrate the ability of gut microbiota to modify the chemical structure of Thunalbene, potentially influencing its bioavailability and biological activity.

Q4: What is the structural characterization of Thunalbene?

A5: Thunalbene is a stilbene derivative with the molecular formula C16H14O3 []. While the provided abstracts don't specify spectroscopic data, detailed structural information can be found in the full research article referenced as [].

Q5: Are there analytical methods for detecting and quantifying Thunalbene?

A6: Yes, researchers have developed and validated HPLC-DAD methods for determining Thunalbene concentrations in plant extracts []. This technique enables accurate quantification of Thunalbene, supporting quality control efforts and facilitating further research into its properties and applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。